Boc-Val-Arg-AMC.HCl
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Overview
Description
Boc-Val-Arg-AMCIt is widely used in biochemical assays to measure the activity of trypsin-like serine proteases, such as thrombin and kallikrein . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Arg-AMC.HCl typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and arginine are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product, Boc-Val-Arg-AMC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and AMC are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Crystallization: The purified product is crystallized and converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for trypsin-like serine proteases, which cleave the amide bond between the arginine residue and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and kallikrein are commonly used enzymes for the cleavage of this compound.
Buffers: Reactions are typically carried out in Tris-HCl buffer (pH 8.0) to maintain optimal enzyme activity.
Temperature: The reactions are usually performed at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity .
Scientific Research Applications
Boc-Val-Arg-AMC.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to study the activity of serine proteases, including thrombin and kallikrein.
Pharmacology: This compound is used in drug discovery to screen for protease inhibitors, which are potential therapeutic agents.
Industrial Applications: It is utilized in quality control processes to monitor enzyme activity in the production of biopharmaceuticals.
Mechanism of Action
Boc-Val-Arg-AMC.HCl exerts its effects through enzymatic cleavage by trypsin-like serine proteases. The mechanism involves:
Binding: The enzyme binds to the substrate at the active site.
Cleavage: The enzyme cleaves the amide bond between the arginine residue and the AMC moiety.
Fluorescence: The cleavage releases AMC, which fluoresces upon excitation at 380 nm and emits light at 450 nm
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC.HCl: Another fluorogenic substrate used for measuring trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC.HCl: A substrate specifically cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-Val-Arg-AMC.HCl is unique due to its high specificity for trypsin-like serine proteases and its strong fluorescent signal upon cleavage. This makes it an ideal substrate for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
Properties
Molecular Formula |
C26H39ClN6O6 |
---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30);1H/t18-,21-;/m0./s1 |
InChI Key |
PCVOHAFYWBLXKT-ZXRBMNSTSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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